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Compound of Interest

Compound Name: UMB-32

Cat. No.: B611563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological

activity of UMB-32, a potent and selective inhibitor of the BET (Bromodomain and Extra-

Terminal) family protein BRD4. UMB-32 serves as a valuable chemical probe for studying the

epigenetic regulation of gene expression and as a promising scaffold for the development of

novel therapeutics in oncology and other disease areas.

Discovery and Optimization
UMB-32 was discovered through a targeted drug discovery program aimed at identifying novel

scaffolds for BET bromodomain inhibitors. The research utilized a fluorous-tagged,

multicomponent reaction strategy to generate a focused library of small molecules.[1] This

approach allowed for the rapid synthesis and purification of a diverse set of compounds, which

were then screened for their ability to bind to and inhibit the activity of BRD4.

Initial screening identified an imidazo[1,2-a]pyrazine scaffold as a promising starting point.

Through iterative rounds of chemical synthesis and biological evaluation, the structure was

optimized, leading to the identification of UMB-32.[1] Key structural modifications included the

substitution of a benzyl group with a tert-butyl group and the insertion of a nitrogen atom at the

7-position of the imidazo[1,2-a]pyrazine core. These changes resulted in a significant

improvement in both biochemical and cellular potency.[1]
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Chemical and Physical Properties
Property Value Reference

Systematic Name

6-benzyl-N4-((1r,3r)-3-

hydroxycyclobutyl)-N2-

methylpyridine-2,4-

dicarboxamide

[2]

Molecular Formula C19H21N3O3 [2]

Molecular Weight 339.388 g/mol [2]

CAS Number 1635437-39-6 [3]

Biological Activity and Quantitative Data
UMB-32 is a potent inhibitor of BRD4, a key regulator of oncogenes such as MYC. It also

demonstrates activity against TAF1 (TATA-binding protein-associated factor 1) and its paralog

TAF1L, which are also bromodomain-containing proteins.[1][4]

Target Assay Type Value Reference

BRD4
Dissociation Constant

(Kd)
550 nM [1][4]

BRD4 IC50 637 nM [3]

BRD4-dependent cell

line
Cellular Potency 724 nM [1][4]

TAF1
Dissociation Constant

(Kd)
560 nM [3][4]

TAF1L
Dissociation Constant

(Kd)
1.3 µM [3][4]

Experimental Protocols
Synthesis of UMB-32
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The synthesis of UMB-32 is accomplished through a two-step process involving a three-

component Groebke–Blackburn–Bienayme reaction followed by a Suzuki coupling.[5]

Step 1: Groebke–Blackburn–Bienayme Reaction

Combine equimolar amounts of 2-amino-5-bromopyrazine, a fluorous-tagged aldehyde, and

an isocyanide in a suitable solvent (e.g., methanol).

Heat the reaction mixture under reflux for 12-24 hours.

After cooling, purify the resulting imidazo[1,2-a]pyrazine intermediate using fluorous solid-

phase extraction.

Step 2: Suzuki Coupling

Dissolve the purified imidazo[1,2-a]pyrazine intermediate in a mixture of toluene, ethanol,

and water.

Add 1.5 equivalents of the desired boronic acid or ester, 2 equivalents of a base (e.g.,

potassium carbonate), and a catalytic amount of a palladium catalyst (e.g., Pd(PPh3)4).

Heat the mixture under an inert atmosphere (e.g., argon) at 80-100 °C for 4-12 hours.

After completion, extract the product with an organic solvent, wash with brine, and dry over

sodium sulfate.

Purify the crude product by column chromatography on silica gel to yield UMB-32.

Biochemical Assays for Binding Affinity and Inhibition
Fluorescence Anisotropy (FA) Assay (for Kd determination)

A fluorescently labeled BRD4 bromodomain protein is incubated with varying concentrations

of UMB-32 in an appropriate assay buffer.

The fluorescence anisotropy of the solution is measured using a plate reader.
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The change in anisotropy upon inhibitor binding is used to calculate the dissociation constant

(Kd).

AlphaScreen Assay (for IC50 determination)

Biotinylated histone H4 peptide is bound to streptavidin-coated donor beads.

GST-tagged BRD4 bromodomain is bound to anti-GST acceptor beads.

In the absence of an inhibitor, the interaction between BRD4 and the histone peptide brings

the donor and acceptor beads into proximity, generating a chemiluminescent signal.

UMB-32 is added at various concentrations, and the reduction in the AlphaScreen signal is

measured to determine the IC50 value.
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BRD4 Signaling Pathway Inhibition by UMB-32
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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